
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride is a chemical compound with the molecular formula C14-H23-Cl2-N-O2.Cl-H and a molecular weight of 344.74 . This compound is known for its unique structure, which includes a camphor backbone modified with bis(2-chloroethyl)amino and N-oxide groups. It has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The N-oxide group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride involves its interaction with molecular targets in cells. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine hydrochloride: This compound has a similar bis(2-chloroethyl)amino group but lacks the camphor and N-oxide components.
Tris(2-chloroethyl)amine hydrochloride: This compound contains three chloroethyl groups and is used in different applications.
Cyclophosphamide: A well-known chemotherapeutic agent that also contains bis(2-chloroethyl)amino groups but has a different overall structure and mechanism of action.
Propiedades
Número CAS |
101221-70-9 |
|---|---|
Fórmula molecular |
C14H24Cl3NO2 |
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]-hydroxyazanium;chloride |
InChI |
InChI=1S/C14H24Cl2NO2.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(19,7-5-15)8-6-16;/h11,19H,3-10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PENUCQLLAURVSR-UHFFFAOYSA-M |
SMILES canónico |
CC12CCC(C1(C)C[N+](CCCl)(CCCl)O)CC2=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
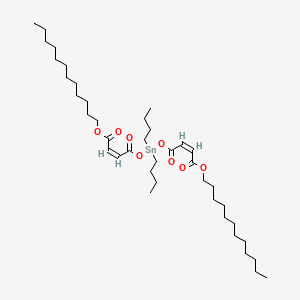
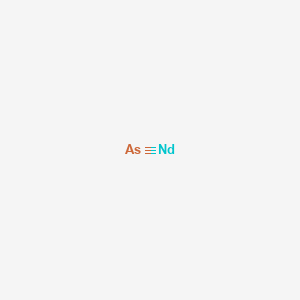
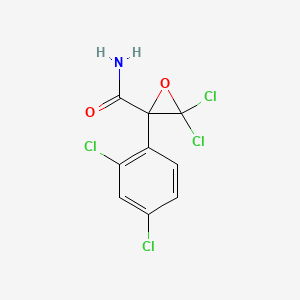
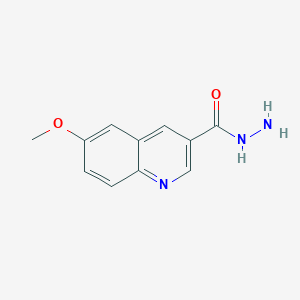
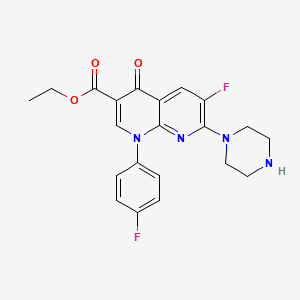
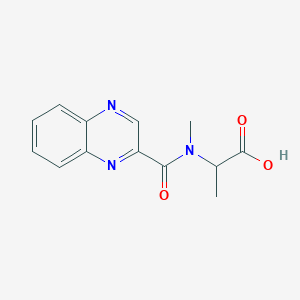

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
